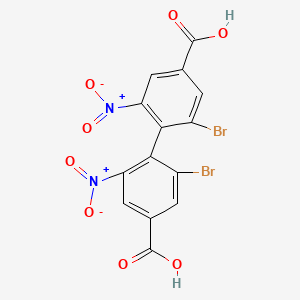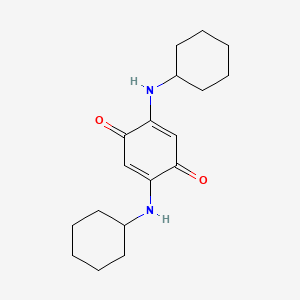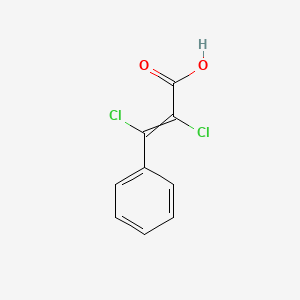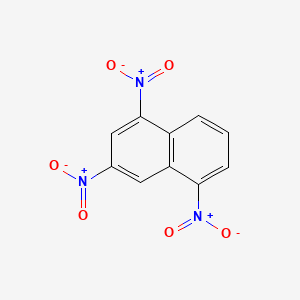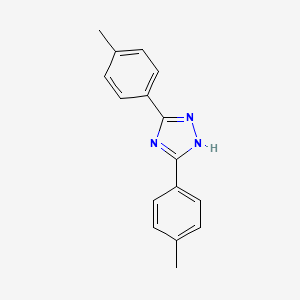
6-(trifluoromethyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole is a chemical compound belonging to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The trifluoromethyl group attached to the carbazole core enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted aniline with a cyclohexanone derivative in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired carbazole compound.
Industrial Production Methods
Industrial production of 2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazoles.
科学的研究の応用
2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用機序
The mechanism of action of 2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, potentially leading to inhibition of enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound without the trifluoromethyl group.
2,3,4,4a,9,9a-hexahydro-1H-Carbazole: Similar structure but lacks the trifluoromethyl group.
6-(trifluoromethyl)-1H-Carbazole: Contains the trifluoromethyl group but differs in the degree of saturation.
Uniqueness
2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications, distinguishing it from other carbazole derivatives.
特性
分子式 |
C13H14F3N |
|---|---|
分子量 |
241.25 g/mol |
IUPAC名 |
6-(trifluoromethyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5-7,9,11,17H,1-4H2 |
InChIキー |
MYOMKIWFOINOBR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


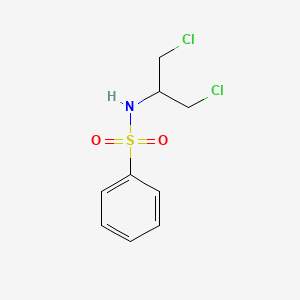

![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
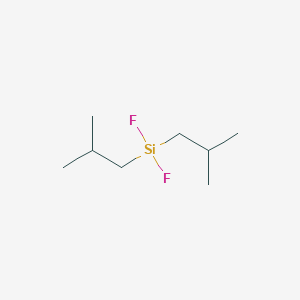
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
